N-(4-bromo-2-nitrophenyl)methanesulfonamide
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Overview
Description
N-(4-bromo-2-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-nitrophenyl)methanesulfonamide typically involves the nitration and bromination of precursor compounds. One common method includes the nitration of N-(dimethylphenyl)methanesulfonamide using a mixture of nitric and sulfuric acids at room temperature . This is followed by bromination using bromine in glacial acetic acid containing hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the processes likely involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction Reactions: Reducing agents like tin(II) chloride in hydrochloric acid can be used to reduce the nitro group to an amino group.
Major Products Formed
Substitution Reactions: Products with different halogen atoms or other functional groups replacing the bromine atom.
Reduction Reactions: The major product is N-(4-amino-2-nitrophenyl)methanesulfonamide.
Scientific Research Applications
N-(4-bromo-2-nitrophenyl)methanesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by interacting with their active sites, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-nitrophenyl)methanesulfonamide
- N-(4-fluoro-2-nitrophenyl)methanesulfonamide
- N-(4-iodo-2-nitrophenyl)methanesulfonamide
Uniqueness
N-(4-bromo-2-nitrophenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
N-(4-bromo-2-nitrophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWORFNZDQMCIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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